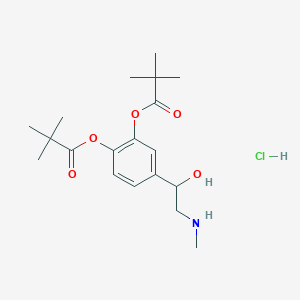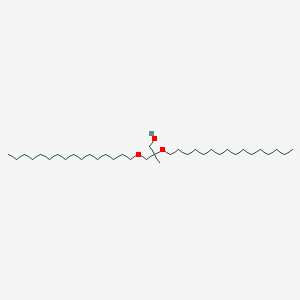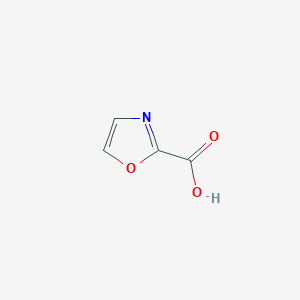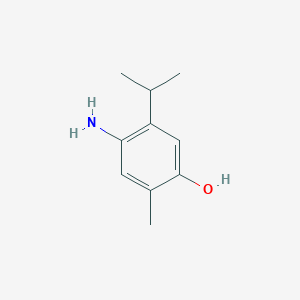
盐酸地匹维林
描述
Dipivefrin hydrochloride, also known as epinephrine pivalate, is a sympathomimetic medication primarily used in the treatment of open-angle glaucoma. It is a prodrug of epinephrine (adrenaline) and is available as a 0.1% ophthalmic solution (eye drops). The compound is known for its ability to reduce intraocular pressure by increasing the outflow of aqueous humor and decreasing its formation .
科学研究应用
Dipivefrin hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study prodrug activation and enzyme-mediated hydrolysis.
Biology: Investigated for its effects on adrenergic receptors and its role in neurotransmitter regulation.
Medicine: Primarily used in ophthalmology for the treatment of open-angle glaucoma. It is also studied for its potential use in other adrenergic receptor-related conditions.
Industry: Utilized in the development of new ophthalmic formulations and drug delivery systems
作用机制
Mode of Action
Dipivefrin hydrochloride is a prodrug, which means it has little or no pharmacological activity until it is hydrolyzed into its active form, epinephrine, inside the human eye . The liberated epinephrine, an adrenergic agonist, interacts with its targets (α-and/or β2-adrenergic receptors) leading to a decrease in aqueous production and an enhancement of outflow facility .
Biochemical Pathways
The biochemical pathway primarily affected by dipivefrin hydrochloride involves the conversion of the prodrug into its active form, epinephrine, through enzyme hydrolysis . This process occurs inside the human eye. The activated epinephrine then interacts with α-and/or β2-adrenergic receptors, leading to changes in intraocular pressure .
Pharmacokinetics
The addition of pivaloyl groups to the epinephrine molecule enhances its lipophilic character and, as a consequence, its penetration into the anterior chamber . This modification makes dipivefrin hydrochloride a more efficient delivery system for the parent drug (epinephrine) because less drug will be needed to produce the desired therapeutic response .
Action Environment
The action of dipivefrin hydrochloride is influenced by the environment within the human eye. The onset of action with one drop of dipivefrin hydrochloride ophthalmic solution occurs about 30 minutes after treatment, with maximum effect seen at about one hour . The use of a prodrug enhances absorption, making it a more efficient delivery system for the parent drug .
生化分析
Biochemical Properties
Dipivefrin Hydrochloride is a prodrug, which means it has little or no pharmacological activity until it is hydrolyzed into epinephrine inside the human eye . The hydrolysis of Dipivefrin Hydrochloride to epinephrine is a biochemical reaction that involves enzymes present in the eye tissues .
Cellular Effects
Dipivefrin Hydrochloride, once converted into epinephrine, interacts with adrenergic receptors on the cells of the eye tissues . This interaction influences cell function by triggering a cascade of events in the cell signaling pathways, leading to a decrease in intraocular pressure .
Molecular Mechanism
The molecular mechanism of action of Dipivefrin Hydrochloride involves its conversion to epinephrine, which then binds to adrenergic receptors . This binding activates a G-protein coupled receptor pathway, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels within the cells . This ultimately results in a decrease in intraocular pressure .
Temporal Effects in Laboratory Settings
The effects of Dipivefrin Hydrochloride are observed over time in laboratory settings. Once administered, it penetrates the cornea and is then converted into epinephrine in the anterior chamber over a period of time . The stability and degradation of Dipivefrin Hydrochloride are factors that can influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Dipivefrin Hydrochloride have been studied in animal models, particularly in relation to dosage. While specific dosage effects may vary, it is generally observed that higher doses lead to a greater reduction in intraocular pressure .
Metabolic Pathways
Dipivefrin Hydrochloride is metabolized primarily through hydrolysis to yield epinephrine . This process involves enzymes present in the eye tissues .
Transport and Distribution
Following topical application, Dipivefrin Hydrochloride penetrates the cornea and is then distributed within the tissues of the anterior chamber of the eye .
Subcellular Localization
The subcellular localization of Dipivefrin Hydrochloride is largely determined by its lipophilic character, which allows it to readily cross cell membranes . Once inside the cell, it is hydrolyzed to epinephrine, which can then exert its effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dipivefrin hydrochloride involves several steps, starting from catechol as the primary raw material. The process includes:
Friedel-Crafts Acylation: Catechol reacts with chloroacetyl chloride to form 3,4-dihydroxy-2’-chloroacetophenone.
Esterification: The product undergoes esterification with pivaloyl chloride to yield 4-(2-chloroacetyl)-1,2-di-pivaloyloxybenzene.
Nucleophilic Substitution: This intermediate reacts with N-methylbenzylamine to form 1-(3,4-di-pivaloyloxyphenyl)-2-(N-benzylmethylamino)-1-ketone.
Reduction and Hydrogenation: The ketone is reduced, followed by hydrogenation to remove the benzyl group, resulting in dipivefrin.
Recrystallization: The final product is recrystallized to achieve high purity
Industrial Production Methods: The industrial production of dipivefrin hydrochloride follows the same synthetic route but is optimized for higher yields and purity. The process involves stringent control of reaction conditions, such as temperature, pH, and solvent choice, to ensure consistency and efficiency. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purity and structural confirmation .
化学反应分析
Types of Reactions: Dipivefrin hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: In the eye, dipivefrin is hydrolyzed by esterase enzymes to release epinephrine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly in the presence of specific reagents.
Common Reagents and Conditions:
Hydrolysis: Enzyme-mediated hydrolysis in the aqueous humor.
Oxidation: Can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions typically involve hydrogenation catalysts.
Major Products:
Epinephrine: The primary product formed from the hydrolysis of dipivefrin.
Oxidized and Reduced Derivatives: Depending on the reaction conditions, various oxidized and reduced forms of the compound can be obtained
相似化合物的比较
Epinephrine (Adrenaline): The parent compound of dipivefrin, used in various medical applications including the treatment of anaphylaxis and cardiac arrest.
Phenylephrine: Another adrenergic agonist used primarily as a decongestant and in ophthalmic solutions to dilate pupils.
Norepinephrine (Noradrenaline): A neurotransmitter and hormone similar to epinephrine, used in the treatment of low blood pressure and heart failure.
Uniqueness of Dipivefrin Hydrochloride: Dipivefrin hydrochloride is unique due to its prodrug nature, which allows for enhanced absorption and reduced side effects compared to direct epinephrine administration. Its ability to penetrate the cornea and be converted to active epinephrine within the eye makes it particularly effective for treating open-angle glaucoma .
属性
IUPAC Name |
[2-(2,2-dimethylpropanoyloxy)-4-[1-hydroxy-2-(methylamino)ethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO5.ClH/c1-18(2,3)16(22)24-14-9-8-12(13(21)11-20-7)10-15(14)25-17(23)19(4,5)6;/h8-10,13,20-21H,11H2,1-7H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFAUCPBMAGVRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045494 | |
| Record name | Dipivefrin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64019-93-8 | |
| Record name | Dipivefrin hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64019-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipivefrin hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064019938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipivefrin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-4-[1-hydroxy-2-(methylamino)ethyl]-1,2-phenylene dipivalate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPIVEFRIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QTH9UHV0K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While the provided abstracts do not explicitly detail the spectroscopic data, dipivefrin hydrochloride is a dipivalyl ester derivative of epinephrine. [] Its chemical structure consists of the epinephrine molecule with two pivalic acid moieties esterified to the hydroxyl groups.
ANone: Yes, research has explored alternative delivery systems for dipivefrin hydrochloride, aiming to enhance its therapeutic efficacy. One such approach involves incorporating the drug into a thermoresponsive sol-gel. [] This innovative formulation transitions from a liquid state at room temperature to a gel-like consistency upon contact with the ocular surface. [] This phase transition prolongs drug residence time, potentially improving its bioavailability and reducing administration frequency. []
ANone: Research suggests that approximately 55% to 65% of topically applied dipivefrin hydrochloride is systemically absorbed. [] Interestingly, despite its enhanced ocular absorption compared to epinephrine, the systemic absorption of both drugs is similar. [] Absorption occurs gradually over several hours, and a significant portion appears to occur through the gastrointestinal tract. []
ANone: While generally considered safe and well-tolerated, dipivefrin hydrochloride has been associated with potential adverse effects, particularly with long-term use. [] One such side effect is corneal vascularization, characterized by the abnormal growth of blood vessels into the cornea. [] This condition can impair corneal transparency and affect vision. [] Additionally, prolonged use of dipivefrin hydrochloride may contribute to ocular surface damage, potentially impacting tear film stability and conjunctival health. []
ANone: High-performance liquid chromatography (HPLC) is a widely utilized technique for quantifying dipivefrin hydrochloride in pharmaceutical preparations. [, , ] This method offers high sensitivity, accuracy, and reproducibility for analyzing drug content. [, , ] Moreover, HPLC can be coupled with chiral stationary phases to separate and quantify individual enantiomers of dipivefrin hydrochloride, providing valuable insights into drug purity and stability. []
ANone: The release of dipivefrin hydrochloride, particularly from gel-forming solutions, is influenced by factors such as the concentration of polymers used in the formulation. [] Lower polymer concentrations generally result in faster drug release rates. [] This highlights the importance of optimizing formulation parameters to achieve desired drug release profiles and therapeutic outcomes.
ANone: While the provided abstracts do not specify the exact year of introduction, dipivefrin hydrochloride emerged as a valuable addition to the glaucoma treatment armamentarium. [] Its development stemmed from the need for agents with improved ocular penetration and a reduced side effect profile compared to epinephrine. [, ]
ANone: Investigations into the mechanisms of action, pharmacokinetics, and potential side effects of dipivefrin hydrochloride have advanced knowledge of ocular drug delivery, corneal physiology, and the complexities of glaucoma management. [, , , , , ] These findings have implications for developing novel therapeutic strategies for other ocular diseases and improving long-term patient outcomes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B48661.png)

![2-methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide](/img/structure/B48664.png)
![Pyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B48667.png)





![4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenol](/img/structure/B48678.png)




